molecular formula C22H17NO5S B2865241 methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 921873-55-4

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2865241
CAS No.: 921873-55-4
M. Wt: 407.44
InChI Key: VVLJGNCEHGJXDG-UHFFFAOYSA-N
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Description

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is a chemical compound that has garnered significant attention in recent years due to its potential applications in various fields of research and industry. This compound is known for its unique structural features, which include a benzofuran ring, a thiophene ring, and a methoxy group, making it a subject of interest for chemists and pharmacologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formation of Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation Reaction: The carboxylic acid group on the benzofuran ring is converted to an amide using an appropriate amine and coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring using methanol and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(7-methoxybenzofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate
  • Benzofuran derivatives
  • Thiophene derivatives

Uniqueness

methyl 3-(7-methoxy-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylate is unique due to its combination of benzofuran and thiophene rings, along with the presence of a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5S/c1-26-16-10-6-9-14-11-17(28-19(14)16)21(24)23-15-12-18(13-7-4-3-5-8-13)29-20(15)22(25)27-2/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJGNCEHGJXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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